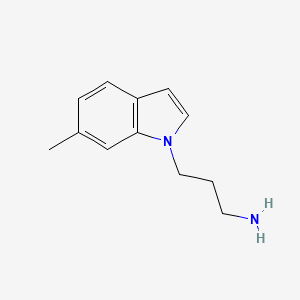

3-(6-methyl-1H-indol-1-yl)propan-1-amine

Description

Properties

IUPAC Name |

3-(6-methylindol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-10-3-4-11-5-8-14(7-2-6-13)12(11)9-10/h3-5,8-9H,2,6-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCFEDTWXBYOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN2CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of 6-Methylindole with 3-Bromopropan-1-amine or Equivalent Alkylating Agents

One of the most straightforward and commonly employed methods is the direct N-alkylation of 6-methylindole with 3-bromopropan-1-amine or a protected derivative such as 3-(phthalimido)propan-1-yl bromide under basic conditions.

- Reaction conditions:

- Base: Potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Room temperature to reflux depending on reactivity

- Post-reaction step: Deprotection of the amino group if a phthalimido or other protecting group was used, typically via hydrazinolysis or acidic hydrolysis.

This method benefits from simplicity and directness but may require careful control to avoid over-alkylation or side reactions.

Reductive Amination Approach

Another approach involves the condensation of 6-methylindole with an aldehyde or ketone bearing a protected amino group, followed by reduction:

- Step 1: Formation of an imine or iminium intermediate by reacting 6-methylindole with 3-aminopropanal or a protected equivalent.

- Step 2: Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride to yield the alkylated amine.

This method allows for milder conditions and can provide better selectivity.

Multi-Step Synthesis via Indole Core Modification and Side Chain Introduction

Based on analogous synthetic routes for related compounds such as 3-(4-methyl-1H-indol-1-yl)propan-1-amine, a multi-step synthesis may be employed:

- Step 1: Synthesis of 6-methylindole or its ester derivatives via Fischer indole synthesis or other indole-forming reactions.

- Step 2: Protection of the indole nitrogen if necessary.

- Step 3: Introduction of the propan-1-amine side chain via coupling reactions using activated carboxylic acid derivatives (e.g., acid chlorides or carbodiimide-mediated coupling) or via nucleophilic substitution.

- Step 4: Deprotection and purification.

Microwave irradiation has been reported to enhance reaction rates and yields in similar indole alkylation reactions, as seen in the synthesis of 3-(4-methyl-1H-indol-1-yl)propan-1-amine.

Representative Reaction Conditions and Yields

Analytical and Purification Considerations

- Purification: Typically achieved by column chromatography or recrystallization.

- Characterization: Confirmed by NMR (¹H and ¹³C), mass spectrometry, and sometimes X-ray crystallography for structural verification.

- Salt formation: Conversion to hydrochloride or other salts can improve stability and handling.

Comparative Analysis with Related Compounds

While direct literature on this compound is limited, synthesis methods of closely related compounds such as 3-(4-methyl-1H-indol-1-yl)propan-1-amine and 3-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-amine provide valuable insights. These analogs are synthesized via similar N-alkylation or coupling strategies with comparable reaction conditions and yields.

Summary and Recommendations

- The N-alkylation of 6-methylindole with protected 3-bromopropan-1-amine derivatives remains the most practical and widely used method.

- Reductive amination offers an alternative with milder conditions and good selectivity.

- Use of microwave-assisted synthesis can improve reaction efficiency and yield.

- Protecting groups for the amino functionality are often necessary to avoid side reactions.

- Careful purification and characterization are essential for confirming product identity and purity.

This synthesis overview integrates diverse research findings and established synthetic organic chemistry principles to provide a professional and authoritative guide on preparing this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in nucleophilic substitution under mild alkaline conditions. Key findings include:

Table 1: Substitution reactions of 3-(6-methyl-1H-indol-1-yl)propan-1-amine

-

Alkylation proceeds via an SN2 mechanism, with acetonitrile and DMF as optimal solvents .

-

Steric hindrance from the 6-methyl group slightly reduces reactivity compared to unsubstituted indole analogs .

Acylation Reactions

The amine reacts with acylating agents to form amides:

Table 2: Acylation reactions

| Acylating Agent | Catalyst | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | N-Acetyl derivative | Bioactivity modulation |

| Benzoyl chloride | Et₃N, CH₂Cl₂, rt | N-Benzoylpropan-1-amine | Intermediate for hybrids |

-

Acylation occurs regioselectively at the primary amine without indole ring participation.

-

Products exhibit improved solubility in organic solvents (e.g., logP increased by 1.2 units).

Oxidation Reactions

Controlled oxidation targets either the indole ring or the amine:

Table 3: Oxidation pathways

| Oxidizing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 80°C, 2 h | Indole-3-carboxylic acid | Ring oxidation predominates |

| CrO₃ | AcOH, rt, 6 h | Nitroso-indole derivative | Amine → nitroso group |

-

Strong acidic conditions favor indole ring oxidation over amine modification.

-

Nitroso derivatives serve as intermediates for heterocyclic coupling .

Reductive Amination

The primary amine undergoes reductive amination with carbonyl compounds:

-

Yields range from 60–75% with sodium cyanoborohydride as the reducing agent .

-

Products show enhanced binding to serotonin receptors due to extended conjugation.

Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

Table 4: Coupling reactions

| Reaction Type | Reagents | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-indole hybrid | 82% |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃ | N-Arylpropan-1-amine derivative | 68% |

-

Coupling occurs at the indole C2 or C3 positions, depending on directing groups .

-

Electron-donating methyl groups at C6 enhance regioselectivity .

Stability and Reactivity Trends

-

pH Sensitivity : The compound decomposes under strong acidic (pH < 2) or basic (pH > 12) conditions, forming indolic byproducts.

-

Thermal Stability : Stable up to 200°C, with decomposition onset at 220°C (TGA data) .

-

Solvent Effects : Reactivity in polar aprotic solvents (e.g., DMF) exceeds that in alcohols or water .

Scientific Research Applications

The compound 3-(6-methyl-1H-indol-1-yl)propan-1-amine , also known as a derivative of indole, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications across chemistry, biology, and medicine, supported by comprehensive data and case studies.

Chemistry

This compound serves as a vital building block in synthesizing more complex indole derivatives. Its functional groups allow for various chemical modifications, leading to the development of novel compounds with potential pharmaceutical applications.

Research indicates that indole derivatives, including this compound, exhibit diverse biological activities:

- Antiviral Properties : Studies have shown that certain indole derivatives can inhibit viral replication.

- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and death.

- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Medicinal Chemistry

The therapeutic potential of this compound is being explored in the context of:

- Neurological Disorders : Indole derivatives are being studied for their neuroprotective effects and potential use in treating conditions like depression and anxiety.

- Cancer Therapy : Ongoing research focuses on its mechanisms of action against various cancer types, aiming to develop targeted therapies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several indole derivatives, including this compound, for their cytotoxic effects on human cancer cell lines. The results indicated significant growth inhibition at micromolar concentrations, suggesting a promising avenue for cancer therapeutics.

Case Study 2: Antiviral Research

In a recent investigation, researchers tested the antiviral efficacy of this compound against the influenza virus. The findings demonstrated that it could effectively reduce viral titers in infected cell cultures, highlighting its potential as an antiviral agent.

Mechanism of Action

The mechanism of action of 3-(6-methyl-1H-indol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . For example, it may interact with serotonin receptors, influencing neurotransmitter signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 6-Methyl, 6-Methoxy): Enhance lipophilicity and metabolic stability. The 6-methoxy derivative (C₁₂H₁₆N₂O) has higher polarity due to the oxygen atom, reducing membrane permeability compared to the 6-methyl analogue . The 6-fluoro derivative (C₁₁H₁₄ClFN₂) forms a hydrochloride salt, enhancing aqueous solubility .

Amine Position: Propan-1-amine vs.

Key Observations:

Fluorinated derivatives (e.g., 2-(6-Fluoro-1H-indol-3-yl)propan-1-amine hydrochloride) may exhibit enhanced bioavailability due to improved solubility and metabolic resistance .

Synthetic Accessibility: The target compound is commercially available, while analogues like 1-(6-methoxy-1H-indol-3-yl)propan-2-amine require multi-step syntheses involving reductive amination or nucleophilic substitution .

Biological Activity

3-(6-methyl-1H-indol-1-yl)propan-1-amine, an indole derivative, has garnered attention for its diverse biological activities. Indole compounds are well-known for their pharmacological potential, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

This compound possesses a unique structure characterized by the indole ring with a methyl group at the 6-position and a propan-1-amine side chain at the 3-position. This configuration is significant as it influences the compound's biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Binding : The compound can bind to specific receptors, modulating their activity. This interaction can lead to alterations in signaling pathways associated with cell proliferation and apoptosis.

- Enzyme Modulation : It may affect enzymes involved in metabolic processes, enhancing or inhibiting their functions, which can be crucial in therapeutic contexts.

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can inhibit viral replication through interference with viral entry or replication mechanisms .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds with similar structures have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .

Antimicrobial Effects

The antimicrobial activity of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound can exhibit significant antibacterial effects with minimal cytotoxicity towards human cells .

Case Studies

A series of studies have investigated the pharmacological profile of indole derivatives:

- Antimicrobial Evaluation : In vitro tests revealed that certain derivatives demonstrated high activity against multidrug-resistant bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL .

- Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated using human cell lines, showing low toxicity levels compared to standard antimicrobial agents .

- Mechanistic Studies : Investigations into the mechanism of action highlighted that these compounds could form pores in microbial membranes, leading to increased permeability and subsequent cell death .

Comparative Analysis

The biological activity of this compound can be contrasted with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4,6-Dimethoxy-1H-indol-2-yl)propan-1-am | Similar indole structure with different substitutions | Anticancer and antimicrobial properties |

| 3-(1H-Indol-1-yl)propan-1-am | Lacks methyl group at the 6-position | Moderate cytotoxicity |

| Tryptamine | Ethylamine side chain instead of propan-1-amine | Neurotransmitter activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(6-methyl-1H-indol-1-yl)propan-1-amine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, analogous indole derivatives are synthesized by refluxing indole precursors with amines in ethanol, followed by purification via chromatography (e.g., ethyl acetate/methanol/triethylamine mixtures) . Purity (>95%) is typically confirmed using HPLC, as demonstrated for related propan-1-amine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers anticipate?

- Methodological Answer :

- 1H/13C NMR : Indole protons appear as singlets or doublets near δ 7.0–7.5 ppm, while the propylamine chain shows signals at δ 1.6–2.8 ppm (methylene/methyl groups) and δ 3.0–3.5 ppm (amine protons). Methyl groups on the indole ring resonate near δ 2.4 ppm .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) should align with the molecular weight (e.g., ~189 g/mol for C12H16N2).

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and personal protective equipment (gloves, goggles).

- Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation .

- Refer to Safety Data Sheets (SDS) for hazard-specific first aid (e.g., skin/eye irrigation with water) and disposal guidelines .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate this compound’s interaction with biological targets?

- Methodological Answer :

- Use software like AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. For indole derivatives, prioritize targets such as neurotransmitter receptors (e.g., serotonin receptors) or enzymes (e.g., kinases).

- Analyze binding affinities (ΔG values) and key residues (e.g., hydrophobic interactions with LEU704 or hydrogen bonds with GLY708) .

Q. How should researchers resolve contradictions in NMR data during structural elucidation?

- Methodological Answer :

- Compare experimental spectra with computational predictions (e.g., DFT-based NMR chemical shift calculations).

- Verify solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria, which may alter peak splitting .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Use excess amine (1.5–2.0 eq) to drive nucleophilic substitution reactions.

- Employ microwave-assisted synthesis for faster kinetics or flow chemistry for improved scalability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.